ETHYL 2-[(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE
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Overview
Description
ETHYL 2-[(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, pyridines, and thiazolidines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 2-[(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-[(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE include other thiazolidine derivatives, pyrrole derivatives, and pyridine derivatives. These compounds may share similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-5-27-18(24)11-22-19(25)16(28-20(22)26)10-15-9-13(3)23(14(15)4)17-8-12(2)6-7-21-17/h6-10H,5,11H2,1-4H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWVLCYKIBKKI-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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